

# Spectroscopic Profile of Trijukanone B: A Technical Guide

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## Compound of Interest

Compound Name: *Trijukanone B*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Trijukanone B**, a phenanthrenequinone diterpenoid isolated from the roots of *Salvia trijuga*. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. **Trijukanone B**, along with its counterpart Trijukanone A, was first reported by Lu Xuezao, Luo Houwei, and Niwa Masatake in the journal *Planta Medica*[1][2].

## Core Spectroscopic Data

The structural elucidation of **Trijukanone B** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data for Trijukanone B in $\text{CDCl}_3$ [1]

Position	$^{13}\text{C}$ NMR ( $\delta$ c)	$^1\text{H}$ NMR ( $\delta$ H, mult., J in Hz)
1	29.8	3.15 (m)
2	19.5	1.90 (m), 2.05 (m)
3	35.1	2.80 (m)
4	45.6	1.80 (m)
5	148.9	-
6	123.8	7.55 (s)
7	132.7	-
8	130.2	7.60 (d, 8.5)
9	124.5	7.45 (d, 8.5)
10	128.9	-
11	183.5	-
12	182.1	-
13	150.1	-
14	118.7	-
15	31.2	3.30 (sept, 6.8)
16	21.5	1.35 (d, 6.8)
17	21.4	1.34 (d, 6.8)
20	17.1	1.25 (d, 7.0)

Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and sept (septet).[\[1\]](#)

## Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for Trijukanone B

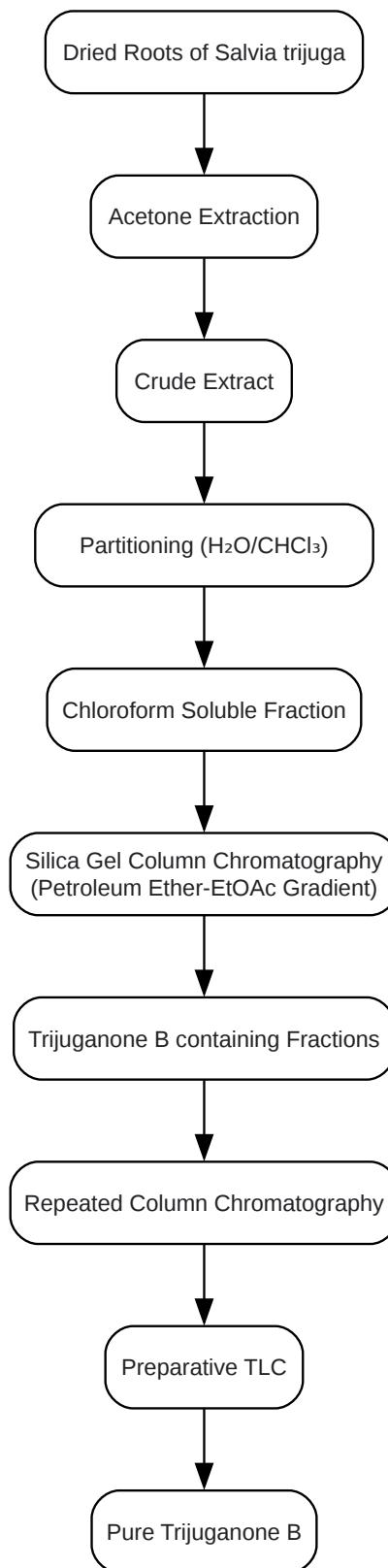
Spectroscopic Method	Key Data
IR (KBr, $\text{cm}^{-1}$ )	3380, 2960, 2920, 1685, 1650, 1580, 1450, 1380, 1250, 1160, 1080
HR-EIMS ( $m/z$ )	298.1515 $[\text{M}]^+$ (Calcd. for $\text{C}_{19}\text{H}_{22}\text{O}_3$ , 298.1569)
UV (MeOH, nm)	225 ( $\log \epsilon$ 4.3), 288 ( $\log \epsilon$ 4.3), 464 ( $\log \epsilon$ 3.6)[1]

## Experimental Protocols

The isolation and characterization of **Trijukanone B** involved a series of meticulous experimental procedures. The following is a detailed description of the methodologies employed.

### Isolation of Trijukanone B

The dried roots of *Salvia trijuga* were extracted with acetone. The resulting extract was then partitioned between water and chloroform. The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing **Trijukanone B** were further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.



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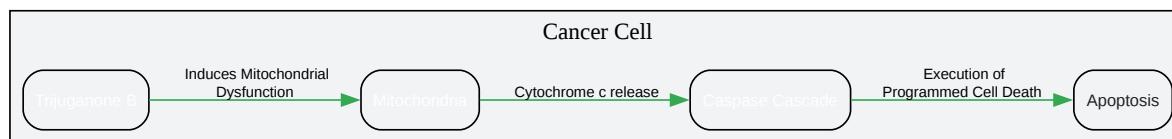
**Fig 1.** Isolation workflow for **Trijukanone B**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ .<sup>[1]</sup> Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts were referenced to TMS.<sup>[1]</sup>
- Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX110 mass spectrometer.
- Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 1720X FT-IR spectrometer using potassium bromide (KBr) pellets.
- UV-Vis Spectroscopy: The UV spectrum was measured on a Shimadzu UV-260 spectrophotometer in methanol.<sup>[1]</sup>

## Signaling Pathway and Biological Activity

**Trijukanone B** has been identified as a constituent of *Salvia* species, which are known for their diverse biological activities. While the specific signaling pathways modulated by **Trijukanone B** are a subject of ongoing research, related compounds from *Salvia miltiorrhiza* have been shown to induce apoptosis in cancer cells. For instance, Trijukanone C, a structurally similar compound, induces apoptosis in human leukemia cells through the activation of caspases and modulation of mitochondrial pathways.<sup>[3][4]</sup>



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**Fig 2.** Hypothetical apoptotic pathway induced by **Trijukanone B**.

The elucidation of the precise molecular targets and signaling cascades affected by **Trijukanone B** will be critical for its development as a therapeutic agent. Further investigation into its mechanism of action is warranted.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of Trijukanone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139995#spectroscopic-data-of-trijukanone-b-nmr-ir-ms>]

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